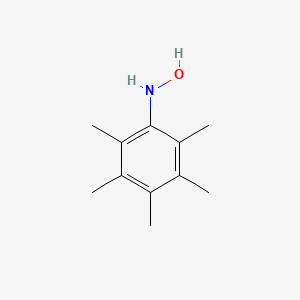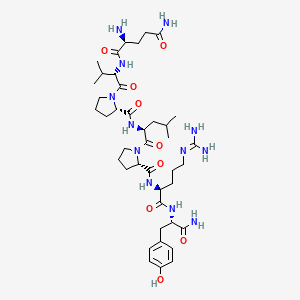![molecular formula C16H18O5 B14261983 4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol CAS No. 150567-31-0](/img/structure/B14261983.png)
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple methoxy and hydroxy groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol typically involves the condensation of appropriate aldehydes and phenols under controlled conditions. One common method includes the use of methanol as a solvent and sodium borohydride as a reducing agent . The reaction is carried out at room temperature, and the product is purified through filtration and washing with methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as palladium-catalyzed arylation or Suzuki-Miyaura cross-coupling reactions . These methods are preferred for their efficiency and ability to produce high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects . For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4-hydroxy-3-methoxyphenyl)acetate: Similar in structure but with different functional groups.
4-Hydroxy-3-methoxyphenylacetone: Shares the hydroxy and methoxy groups but differs in the overall structure.
Zingerone: Known for its presence in ginger, it has a similar phenolic structure.
Uniqueness
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol is unique due to its specific arrangement of methoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
150567-31-0 |
|---|---|
Fórmula molecular |
C16H18O5 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
4-[(4-hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C16H18O5/c1-19-13-7-10(4-5-12(13)17)6-11-8-14(20-2)16(18)15(9-11)21-3/h4-5,7-9,17-18H,6H2,1-3H3 |
Clave InChI |
NJNVZFFBDSKBHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)CC2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



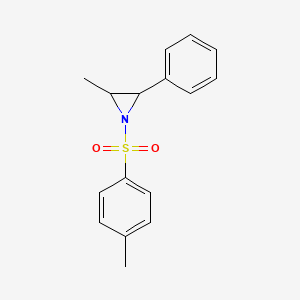
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)

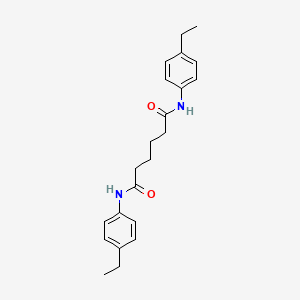
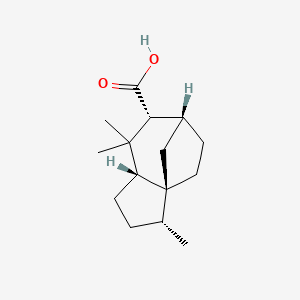

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
